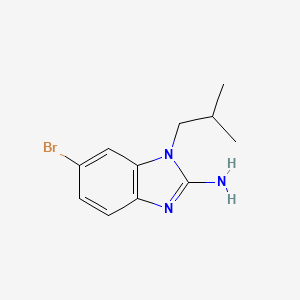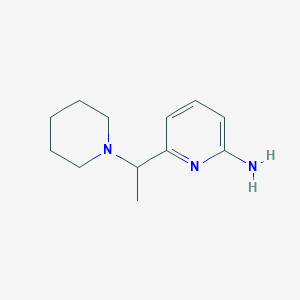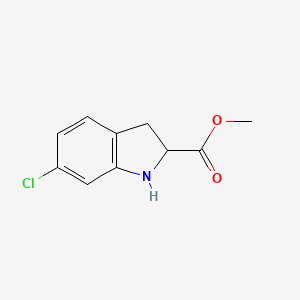
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine can be synthesized through the reaction of benzylamine with chloromethyltrimethylsilane and formaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide . The process involves the formation of an intermediate azomethine ylide, which then undergoes cycloaddition reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine involves its ability to form azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various electrophiles to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the formation of pyrrolidines and other nitrogen-containing heterocycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
Uniqueness
N-(methoxymethyl)(phenyl)-N-(trimethylsilyl)methanamine is unique due to its ability to form non-stabilized azomethine ylides, which makes it a valuable reagent in the synthesis of complex organic molecules. Its versatility in various chemical reactions and applications in different fields of research further highlights its uniqueness .
Propriétés
Formule moléculaire |
C12H21NOSi |
|---|---|
Poids moléculaire |
223.39 g/mol |
Nom IUPAC |
N-(methoxymethyl)-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C12H21NOSi/c1-14-11-13(15(2,3)4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clé InChI |
RULHSLKSRFNQJO-UHFFFAOYSA-N |
SMILES canonique |
COCN(CC1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



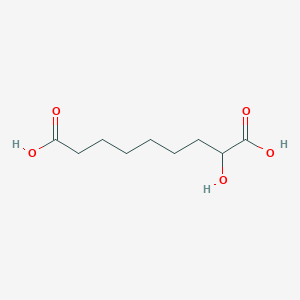

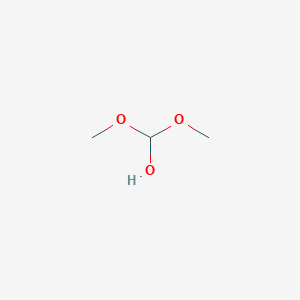


![6-(oxazol-5-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8625882.png)

![N-[4-(Allylsulfonyl)phenyl]acetamide](/img/structure/B8625891.png)
